molecular formula C19H14N2O4 B504850 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]furan-2-carboxamide

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]furan-2-carboxamide

Cat. No.: B504850
M. Wt: 334.3g/mol
InChI Key: ZHHUXZBFVUOAFA-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]furan-2-carboxamide is a complex organic compound that features a benzoxazole ring fused with a methoxyphenyl group and a furan carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the benzoxazole ring through the cyclization of 2-aminophenol with carboxylic acids or their derivatives. The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions. The final step involves coupling the benzoxazole derivative with furan-2-carboxylic acid using amide bond formation techniques, often employing reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Solvent selection, temperature control, and reaction time are critical parameters that are finely tuned in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid derivatives, while reduction of nitro groups can produce corresponding anilines.

Scientific Research Applications

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The methoxyphenyl group enhances the compound’s lipophilicity, facilitating its passage through cellular membranes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxyphenyl)benzoxazole
  • 2-(2-Hydroxyphenyl)benzothiazole
  • 5-Amino-2-(1,3-benzoxazol-2-yl)phenol

Uniqueness

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]furan-2-carboxamide is unique due to the presence of both benzoxazole and furan carboxamide moieties. This combination imparts distinct chemical and physical properties, such as enhanced stability and specific reactivity patterns, making it valuable for specialized applications .

Properties

Molecular Formula

C19H14N2O4

Molecular Weight

334.3g/mol

IUPAC Name

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]furan-2-carboxamide

InChI

InChI=1S/C19H14N2O4/c1-23-15-9-8-12(19-21-13-5-2-3-6-16(13)25-19)11-14(15)20-18(22)17-7-4-10-24-17/h2-11H,1H3,(H,20,22)

InChI Key

ZHHUXZBFVUOAFA-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC=CO4

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC=CO4

Origin of Product

United States

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